N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of methoxy, methyl, nitro, and phenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxyphenylamine with 6-methyl-5-nitropyrimidine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified to enhance their chemical and biological properties.
Scientific Research Applications
N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N2-(2-Methoxyphenyl)-6-methylpyrimidine-2,4-diamine
- N2-(2-Methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4-diamine
- N2-(2-Methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Uniqueness
N2-(2-Methoxyphenyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the pyrimidine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(24)25)17(20-13-8-4-3-5-9-13)22-18(19-12)21-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLCXZKWHRVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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